Superior PPARγ Binding Affinity Compared to Rosiglitazone and Pioglitazone
AMG131 exhibits significantly higher binding affinity for PPARγ compared to the TZD full agonists rosiglitazone and pioglitazone. In competitive binding assays, AMG131 displaces radiolabeled rosiglitazone with an inhibition constant (Ki) of approximately 10 nM [1]. This affinity is approximately 20-fold greater than that observed for either rosiglitazone or pioglitazone under similar conditions .
| Evidence Dimension | PPARγ Binding Affinity (Ki) |
|---|---|
| Target Compound Data | ~10 nM |
| Comparator Or Baseline | Rosiglitazone (Ki ~200 nM); Pioglitazone (Ki ~200 nM) |
| Quantified Difference | ~20-fold higher affinity |
| Conditions | In vitro radioligand binding assay (displacement of [3H]rosiglitazone from PPARγ) |
Why This Matters
Higher binding affinity can translate to greater potency and potentially a lower effective dose, a critical consideration for experimental design and cost-effectiveness.
- [1] Motani, A., et al. (2009). INT131: a selective modulator of PPAR gamma. Journal of Molecular Biology, 386(5), 1301-1311. View Source
